methyl 1H-pyrazole-5-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1H-pyrazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-3-6-7-4;/h2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFFMWRVMFEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Advanced Protocols for the Synthesis of Pyrazole-5-Carboxamides from Methyl Ester Precursors
Introduction & Scientific Rationale
Pyrazole-5-carboxamides represent a privileged structural motif in modern medicinal chemistry and agrochemistry. This scaffold is frequently found in potent kinase inhibitors, antifungal agents, and commercial insecticides[1]. During the synthesis of these complex molecules, the pyrazole core is typically constructed first, yielding a stable pyrazole-5-carboxylate methyl ester. The late-stage transformation of this unactivated methyl ester into a diversified carboxamide is a critical workflow for structure-activity relationship (SAR) profiling.
Converting a methyl ester to an amide presents a distinct thermodynamic and kinetic challenge. The ester carbonyl is relatively electron-rich and poorly electrophilic, making direct nucleophilic attack by amines (especially hindered or electron-deficient anilines) highly inefficient under ambient conditions. To overcome this, synthetic chemists employ two primary strategies: the classical Two-Step Saponification-Activation sequence, and the modern Direct Catalytic Amidation approach.
Mechanistic Pathways & Strategy Selection
Pathway A: Two-Step Saponification-Coupling (The Gold Standard)
This approach involves the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by electrophilic activation (e.g., conversion to an acid chloride or using peptide coupling reagents) and subsequent amidation[1].
-
Causality & Expertise: Saponification is driven to completion by the irreversible formation of the stable carboxylate salt. By converting the resulting acid into an acid chloride (using
), the carbonyl carbon becomes highly electrophilic due to the strong electron-withdrawing nature of the chloride leaving group. This ensures rapid and complete conversion even with weakly nucleophilic amines. This pathway is highly reliable and remains the preferred choice for complex, heavily functionalized substrates.
Pathway B: Direct Catalytic Amidation (The Atom-Economic Route)
Direct amidation of unactivated esters traditionally requires harsh conditions (e.g., strong bases or stoichiometric organometallic reagents)[2]. However, modern catalytic methods utilize Lewis acids, such as borate esters like
-
Causality & Expertise: The Lewis acidic boron center coordinates to the ester carbonyl oxygen, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon. Simultaneously, the catalyst can template the incoming amine, lowering the activation energy for the direct displacement of the methoxy group. This method eliminates the need for intermediate isolation, significantly improving the atom economy (E-factor) of the reaction[2].
Synthetic Workflows
Synthetic workflows for converting pyrazole-5-carboxylate methyl esters to carboxamides.
Quantitative Data & Strategy Comparison
The following table summarizes the operational metrics of both strategies to assist in route selection during process development.
| Parameter | Pathway A: Two-Step (Saponification + Coupling) | Pathway B: Direct Catalytic Amidation |
| Step Count | 2 (Requires isolation of the carboxylic acid) | 1 (Direct conversion) |
| Typical Yield | 70–95% (Highly reliable across diverse amines) | 40–85% (Substrate and sterics dependent) |
| Reaction Time | 12–24 hours total (across two stages) | 16–48 hours |
| Functional Group Tolerance | Excellent (Tolerates Lewis basic groups) | Moderate (Sensitive to competing chelators) |
| Atom Economy | Low (Generates stoichiometric chloride/coupling waste) | High (Methanol is the primary byproduct) |
| Scalability | Excellent (Standard process chemistry operations) | Good (Requires specialized handling of catalysts) |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Saponification and Acid Chloride Activation
This self-validating protocol utilizes an acid chloride intermediate to ensure coupling with sterically hindered or electron-deficient amines.
Step 1A: Saponification to Pyrazole-5-carboxylic Acid
-
Dissolution: Suspend the pyrazole-5-carboxylate methyl ester (1.0 equiv, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and water (40 mL). Rationale: THF solubilizes the organic ester, while water dissolves the inorganic base, creating a miscible system that accelerates hydrolysis.
-
Hydrolysis: Add Lithium hydroxide monohydrate (
, 3.0 equiv, 30 mmol) in one portion. Stir the reaction mixture at 60 °C for 4–6 hours. -
Validation: Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is complete when the starting material is entirely consumed.
-
Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous residue with water (20 mL) and cool to 0 °C. Carefully acidify to pH 2–3 using 1M HCl.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the pure pyrazole-5-carboxylic acid.
Step 1B: Acid Chloride Formation and Amidation
-
Activation: Suspend the carboxylic acid (1.0 equiv, 5 mmol) in anhydrous Toluene (20 mL). Add Thionyl chloride (
, 2.5 equiv, 12.5 mmol) and 2 drops of anhydrous DMF. Rationale: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride. -
Reflux: Heat the mixture to 80 °C for 3 hours under an inert atmosphere.
-
Concentration: Remove the solvent and excess
in vacuo to yield the crude acid chloride. Crucial Step: Do not expose the acid chloride to atmospheric moisture to prevent reversion to the carboxylic acid. -
Amidation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM, 15 mL) and cool to 0 °C. In a separate flask, dissolve the desired amine (1.2 equiv, 6 mmol) and Triethylamine (
, 2.5 equiv, 12.5 mmol) in DCM (10 mL). Add the amine solution dropwise to the acid chloride. -
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous
, extract with DCM, dry over , and concentrate. Purify via flash chromatography to obtain the final pyrazole-5-carboxamide.
Protocol 2: Direct Catalytic Amidation using
This protocol utilizes a borate ester catalyst for the direct, protecting-group-free conversion of the methyl ester to the amide[3].
-
Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, add the pyrazole-5-carboxylate methyl ester (1.0 equiv, 1.0 mmol) and the desired amine (1.5 equiv, 1.5 mmol).
-
Solvent & Catalyst Addition: Add anhydrous Cyclopentyl methyl ether (CPME, 5 mL) followed by Tris(2,2,2-trifluoroethyl) borate (
, 0.2 equiv, 20 mol%). Rationale: CPME is selected for its high boiling point (106 °C) and excellent safety profile, which provides the necessary thermal energy for the catalytic cycle without degrading the borate ester[3]. -
Heating: Seal the flask and heat the reaction mixture to 100 °C for 24–48 hours.
-
Validation: Monitor the reaction progress via LC-MS. If conversion stalls before 80%, an additional 10 mol% of the borate catalyst may be added.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated
, and brine. Dry the organic layer over , concentrate in vacuo, and purify via silica gel chromatography to yield the target carboxamide.
References
-
Title: Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(8), 218-223. URL: [Link]
-
Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Source: Catalysts (MDPI), 2023, 13(2), 366. URL: [Link]
-
Title: B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. Source: Organic & Biomolecular Chemistry (RSC Publishing), 2015, 13, 10888-10894. URL: [Link]
Sources
Hydrolysis of Methyl 1H-Pyrazole-5-Carboxylate to 1H-Pyrazole-5-Carboxylic Acid: Conditions and Protocols
An Application Guide:
Introduction: The Central Role of Pyrazole Carboxylic Acids in Synthesis
1H-Pyrazole-5-carboxylic acid and its derivatives are foundational building blocks in modern medicinal chemistry and materials science. Their rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make them privileged scaffolds for designing molecules with targeted biological activities. They are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and agricultural products.[1] The conversion of the more synthetically accessible methyl 1H-pyrazole-5-carboxylate to its corresponding carboxylic acid is a critical and frequently performed transformation.
This guide provides an in-depth analysis of the hydrolysis conditions for this conversion. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to select and optimize the ideal conditions for their specific application. We will explore the mechanisms, advantages, and limitations of the two primary methods: base-mediated saponification and acid-catalyzed hydrolysis.
The Chemistry of Ester Hydrolysis: A Mechanistic Overview
The conversion of an ester to a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The choice of a basic or acidic environment dramatically alters the reaction's mechanism, kinetics, and reversibility.
Base-Mediated Hydrolysis (Saponification)
Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the ester.[2] This process, known as saponification, is effectively irreversible.[3][4] The key mechanistic feature driving the reaction to completion is the final deprotonation step. The carboxylic acid formed is immediately deprotonated by the basic alkoxide (or any excess hydroxide) to form a resonance-stabilized carboxylate salt.[5] This acid-base reaction has a large negative free energy change, making the overall process irreversible.[6]
Comparative Analysis of Hydrolysis Conditions
The choice between basic and acidic hydrolysis is dictated by the substrate's stability, the desired reaction rate, and the operational scale.
| Feature | Basic Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reversibility | Irreversible; reaction goes to completion. [4] | Reversible; an equilibrium process. [7] |
| Stoichiometry | Requires at least a stoichiometric amount of base. [3] | Requires only a catalytic amount of acid. [3] |
| Reaction Rate | Generally faster due to the strong nucleophile (OH⁻). | Generally slower; relies on a weak nucleophile (H₂O). |
| Substrate Scope | Sensitive to base-labile functional groups. | Sensitive to acid-labile functional groups. |
| Driving Force | Final irreversible acid-base step. [6] | Use of a large excess of water to shift equilibrium. [8] |
| Work-up | Requires a separate acidification step to isolate the carboxylic acid. [9] | Product is the free acid; requires extraction and removal of the catalyst. |
| Product Isolation | Often precipitates from the aqueous solution upon acidification, allowing for simple filtration. [9] | Typically requires extraction with an organic solvent. [10] |
Protocols for Hydrolysis
The following protocols are robust starting points for the hydrolysis of methyl 1H-pyrazole-5-carboxylate. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.
Protocol 1: Base-Mediated Hydrolysis (Saponification)
This is the most common and often preferred method due to its irreversibility and straightforward product isolation. Lithium hydroxide (LiOH) is frequently used as it is less likely to cause side reactions compared to sodium hydroxide (NaOH), though NaOH is also effective and more economical. [7][9]A co-solvent like tetrahydrofuran (THF) or methanol is essential to ensure the solubility of the ester starting material. [9]
Materials and Reagents:
-
Methyl 1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask, condenser, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (a 3:1 to 2:1 v/v ratio is a good starting point). The total solvent volume should be sufficient to ensure stirring (approx. 0.1 M concentration).
-
Addition of Base: Add the solid base (LiOH·H₂O or NaOH, 1.5 - 3.0 eq) to the stirred solution.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to reflux (typically 60-80°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture in an ice bath to 0-5°C. Very slowly and carefully, add 1M HCl dropwise with vigorous stirring to acidify the solution to a pH of 2-3. [9]A white precipitate of the carboxylic acid product should form.
-
Precipitation: Continue stirring the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., LiCl or NaCl).
-
Drying: Dry the purified 1H-pyrazole-5-carboxylic acid under high vacuum. The product is often pure enough for subsequent steps without further purification. [9]
Protocol 2: Acid-Catalyzed Hydrolysis
This method is useful for substrates that are sensitive to strong bases. The key to success is using a large excess of water to drive the equilibrium toward the products.
Materials and Reagents:
-
Methyl 1H-pyrazole-5-carboxylate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend methyl 1H-pyrazole-5-carboxylate (1.0 eq) in a large excess of water (e.g., 20-50 equivalents).
-
Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ or a larger volume of aqueous HCl (e.g., 6M) to the suspension.
-
Heating: Heat the mixture to reflux (100°C) and maintain heating until the reaction is complete, as determined by TLC or HPLC. This may require several hours to overnight.
-
Cooling: Cool the reaction mixture to room temperature.
-
Work-up:
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.
-
-
Neutralization (if extracting): Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: If necessary, the product can be further purified by recrystallization. [10]
Troubleshooting and Key Considerations
-
Poor Solubility: For highly nonpolar pyrazole esters, increasing the proportion of the organic co-solvent (e.g., THF, dioxane, or methanol) in basic hydrolysis is necessary to achieve a homogeneous solution and facilitate the reaction. [7][11]* Incomplete Reaction: If saponification stalls, particularly with sterically hindered esters, adding more equivalents of base or increasing the reaction temperature may be required. [11]For acid-catalyzed reactions, ensure a sufficient excess of water is present and allow for longer reaction times.
-
Product Isolation Issues: If the carboxylic acid product does not precipitate upon acidification, it may be due to its partial solubility in water. In this case, extracting the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) is the recommended recovery method. [10][12]* Purity: The primary impurity after basic hydrolysis is the inorganic salt from the neutralization step. Thoroughly washing the filtered product with cold water is crucial for its removal.
Conclusion
The hydrolysis of methyl 1H-pyrazole-5-carboxylate is a fundamental transformation for accessing a vital class of synthetic intermediates. While both basic and acidic methods are effective, base-mediated saponification is generally the more robust and efficient choice due to its irreversible nature and the ease of isolating the product via precipitation. By understanding the underlying mechanisms and paying careful attention to reaction and work-up conditions, researchers can reliably and efficiently produce high-purity 1H-pyrazole-5-carboxylic acid, enabling the advancement of diverse research and development programs.
References
-
Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. Available at: [Link]
-
Save My Exams. (2026). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available at: [Link]
- El-Shehry, M. F., et al. (2007).
-
Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link]
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC.
-
Bumbu, A. G., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
ScienceMadness Discussion Board. (2016). Difficult hydrolysis of an hindered ester. Available at: [Link]
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (n.d.).
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
- Method for purifying pyrazoles. (n.d.).
- 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158. (n.d.). PubChem.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). PMC.
- Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. (n.d.). The Royal Society of Chemistry.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
- Synthesis of carboxylic acids by hydrolysis or saponific
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- 12. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Chemoselective Reduction of Methyl 1H-Pyrazole-5-Carboxylate to (1H-Pyrazol-5-yl)methanol
Part 1: Strategic Analysis & Scientific Foundation
The Synthetic Challenge
The reduction of methyl 1H-pyrazole-5-carboxylate (also known as the 3-carboxylate tautomer) to its corresponding alcohol, (1H-pyrazol-5-yl)methanol , presents a unique set of challenges distinct from standard ester reductions. Unlike simple aliphatic esters, the pyrazole core introduces two critical variables: amphotericity and tautomerism .
-
The "Proton Sink" Effect: The N-H proton on the pyrazole ring is acidic (
). When using hydride reducing agents like Lithium Aluminum Hydride (LiAlH ), the first equivalent of hydride is consumed immediately to deprotonate the nitrogen, generating hydrogen gas and a pyrazolide anion. This necessitates an adjustment in stoichiometry. -
Lewis Acid Coordination: The pyrazole nitrogens are Lewis bases. They can coordinate with aluminum species (
) generated in situ, potentially passivating the reducing agent or altering the reaction kinetics. -
Aqueous Solubility (The Yield Killer): The product, (1H-pyrazol-5-yl)methanol, is a highly polar, water-soluble solid. Standard workups (like the Fieser method) often result in the product being trapped in the aluminum salt precipitate or lost in the aqueous phase during extraction.
Reaction Mechanism & Tautomerism
The starting material exists in equilibrium between the 3-carboxylate and 5-carboxylate forms. Upon deprotonation by the reducing agent, the resonance-stabilized anion is formed. The reduction proceeds through the delivery of hydride to the carbonyl carbon.[1]
Figure 1: Mechanistic pathway highlighting the initial deprotonation step which is critical for stoichiometric calculations.
Part 2: Detailed Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH ) Reduction
Status: Gold Standard (High Conversion)
Safety Warning: LiAlH
1. Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Methyl 1H-pyrazole-5-carboxylate | 126.11 | 1.0 | Substrate |
| LiAlH | 37.95 | 2.0 - 2.5 | Reducing Agent |
| THF (Anhydrous) | 72.11 | Solvent (0.2 M) | Solvent |
| Rochelle's Salt | 282.22 | Excess | Workup Agent |
Note on Stoichiometry: Standard ester reduction requires 0.5 eq of LiAlH
2. Step-by-Step Procedure
-
Preparation of Reactor:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon or Nitrogen.
-
Cool the flask to 0°C using an ice bath.
-
-
Reagent Addition (Controlled):
-
Add anhydrous THF to the flask.
-
Add LiAlH
solution (2.4 M in THF) via syringe. Caution: LiAlH is highly reactive.[2] -
Dissolve the pyrazole ester in a separate portion of anhydrous THF.
-
Dropwise Addition: Slowly add the ester solution to the LiAlH
slurry at 0°C. -
Observation: You will observe vigorous bubbling (
gas evolution) as the pyrazole N-H is deprotonated. Do not rush this step.
-
-
Reaction Phase:
-
Once gas evolution ceases, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 3 hours.
-
QC Check: Monitor by TLC (DCM:MeOH 9:1). The ester spot (
) should disappear, and a baseline/polar spot ( ) should appear. -
Optional: If conversion is incomplete, heat to mild reflux (60°C) for 1 hour.
-
-
The Critical Workup (Rochelle's Salt Method):
-
Context: Standard Fieser workup (Water/NaOH) creates a gelatinous aluminum hydroxide precipitate that traps the polar pyrazole product. Rochelle's salt forms a soluble tartrate-aluminate complex, allowing clean phase separation.
-
Cool the reaction mixture to 0°C.
-
Quench: Dilute with Diethyl Ether (
) or THF. Slowly add Ethyl Acetate to consume excess hydride (optional but safer), followed by dropwise addition of Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . -
Stir vigorously at RT for 1-2 hours until two clear layers appear (organic layer and clear aqueous layer).
-
-
Extraction & Purification:
-
Separate the layers.[3]
-
Salting Out: Saturate the aqueous layer with solid NaCl. This pushes the polar alcohol into the organic phase.
-
Extract the aqueous layer 4x with Ethyl Acetate or n-Butanol (if product is stubborn).
-
Combine organic extracts, dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography using DCM:MeOH (gradient 95:5 to 90:10).
-
Protocol B: Alternative NaBH / MeOH System
Status: Scalable / Safer Alternative Use Case: When pyrophoric reagents (LAH) must be avoided or for large-scale batches where heat management is difficult.
-
Setup: Dissolve Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in Methanol (0.5 M).
-
Addition: Add NaBH
(4.0 - 6.0 eq) in portions at 0°C.-
Note: NaBH
alone is usually insufficient for esters, but in refluxing methanol, the kinetics are often sufficient for activated esters or heterocyclic esters.
-
-
Reaction: Heat to reflux (65°C) for 6–12 hours.
-
Workup: Quench with Acetone, concentrate to remove MeOH, dissolve residue in minimal water, saturate with NaCl, and extract exhaustively with Ethyl Acetate.
Part 3: Troubleshooting & Optimization Logic
Workup Decision Tree
The success of this synthesis rarely depends on the reaction itself, but rather on the isolation of the water-soluble product.
Figure 2: Decision matrix for maximizing recovery of polar pyrazole alcohols.
Quantitative Data Summary (Expected)
| Parameter | LiAlH | NaBH |
| Reaction Time | 3-5 Hours | 8-16 Hours |
| Temperature | 0°C | Reflux (65°C) |
| Yield (Isolated) | 75 - 90% | 50 - 70% |
| Safety Profile | Low (Pyrophoric) | Moderate (H |
| Selectivity | Reduces Esters, Acids, Amides | Selective for Esters/Ketones |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Hydride Reductions. (Standard operating procedures for LAH handling). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in N-Alkylation of 1H-Pyrazole-5-Carboxylate
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation of 1H-pyrazole-5-carboxylates. The control of regioselectivity between the N1 and N2 positions of the pyrazole ring is a persistent challenge in synthetic chemistry, directly impacting yield, purity, and the viability of downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing N-alkylation on 1H-pyrazole-5-carboxylate?
A1: The principal challenge is controlling the regioselectivity of the alkylation.[1] Because the 1H-pyrazole-5-carboxylate is an unsymmetrical pyrazole, alkylation can occur at either the N1 or N2 nitrogen, frequently leading to a mixture of regioisomers.[1] These isomers often have very similar physical properties, making their separation by standard chromatographic techniques difficult and resource-intensive.[1] Achieving a high yield of the desired isomer while minimizing the formation of the other is the main goal.
Q2: What fundamental factors govern the N1 versus N2 regioselectivity in pyrazole alkylation?
A2: The regiochemical outcome of the N-alkylation of pyrazoles is a delicate interplay of several factors:
-
Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[1][2] Therefore, a bulky substituent at the C5 position (the carboxylate group) will generally favor alkylation at the N1 position. Conversely, a bulky alkylating agent will also favor the less hindered nitrogen.[1][2]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms.[1][3] An electron-withdrawing group, like the carboxylate at the C5 position, will decrease the electron density and nucleophilicity of the adjacent N1 nitrogen. This would suggest that the N2 nitrogen might be more nucleophilic. However, the outcome is also heavily influenced by the reaction conditions.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1/N2 ratio.[1][3] These factors can alter the nature of the pyrazolate anion and the transition state of the reaction.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor or Undesired Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common issue. You've run your reaction and the 1H NMR or LC-MS analysis shows a mixture of two products with identical mass.
Root Cause Analysis:
The formation of a mixture of regioisomers indicates that the energy barrier for alkylation at both nitrogen atoms is comparable under your current reaction conditions. The key is to introduce reaction parameters that will significantly differentiate the reactivity of the two nitrogens.
Solutions and Optimization Strategies:
1. Strategic Choice of Base and Solvent:
The base and solvent system is critical in controlling regioselectivity.
-
For Preferential N1-Alkylation: A widely successful combination is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] This system has been shown to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[1]
-
For Preferential N2-Alkylation: While less common for this specific substrate, some reports suggest that magnesium-based catalysts, such as MgBr₂, can favor N2-alkylation.[1]
-
Strong Bases: Using a strong base like sodium hydride (NaH) can sometimes lead to a single regioisomer by forming the pyrazolate anion, which can then react with the alkylating agent.[1][3] However, the regioselectivity will still be influenced by other factors.
Table 1: Effect of Base/Solvent on N-Alkylation Regioselectivity
| Base | Solvent | Predominant Isomer | Rationale |
| K₂CO₃ | DMSO | N1 | Effective for many 3-substituted pyrazoles, likely due to a combination of steric and electronic factors in the transition state.[1] |
| NaH | DMF/THF | Varies | Forms the pyrazolate anion; selectivity can be influenced by counter-ion effects and solvent coordination.[1][3] |
| Cs₂CO₃ | Acetonitrile | Varies | The larger cesium cation can influence the reactivity of the pyrazolate anion. |
| MgBr₂ | Dichloromethane | N2 (in some cases) | Lewis acidic magnesium may coordinate to the pyrazole nitrogens, directing alkylation.[1] |
2. Modifying Steric Hindrance:
-
Bulky Alkylating Agents: If your desired product is the N1-alkylated isomer, using a bulkier alkylating agent can increase the steric clash at the N2 position, thus favoring N1 attack.[2]
-
Bulky Protecting Groups: In some cases, a bulky protecting group can be temporarily installed on the pyrazole ring to direct alkylation to a specific nitrogen. For instance, a triphenylsilyl group has been used to direct alkylation, which can later be removed.[4]
3. Temperature Control:
Lowering the reaction temperature can often increase the selectivity of a reaction. Reactions run at lower temperatures (e.g., 0 °C or room temperature) are more sensitive to small differences in activation energies between the two competing pathways, which can lead to a higher ratio of the desired regioisomer.
Logical Flow for Improving Regioselectivity:
Caption: A decision-making workflow for troubleshooting and improving regioselectivity.
Problem 2: Low or No Yield of Alkylated Product
You have confirmed your starting materials are pure, but the reaction is sluggish or does not proceed to completion.
Root Cause Analysis:
Low yields can stem from several factors, including insufficient deprotonation of the pyrazole, a poorly reactive alkylating agent, or decomposition of starting materials or products under the reaction conditions.
Solutions and Optimization Strategies:
1. Re-evaluate the Base:
-
Base Strength: The pKa of the pyrazole N-H is crucial. Ensure the base you are using is strong enough to deprotonate the pyrazole effectively. If a weak base like K₂CO₃ is not working, consider a stronger base like NaH or Cs₂CO₃.
-
Solubility: The base must be at least partially soluble in the reaction solvent to be effective. If the base is not dissolving, consider a different solvent or a more soluble base.
2. Assess the Alkylating Agent:
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding alkyl bromide or iodide will significantly increase the reaction rate.
-
Steric Hindrance: While beneficial for selectivity, an excessively bulky alkylating agent can slow the reaction to an impractical rate.
3. Increase the Reaction Temperature:
If the reaction is clean but slow, gently increasing the temperature (e.g., from room temperature to 50-80 °C) can increase the reaction rate. Monitor the reaction closely for the formation of byproducts at higher temperatures.
Experimental Workflow for Base-Mediated N-Alkylation:
Caption: A general experimental workflow for the N-alkylation of pyrazoles.
Problem 3: Difficulty in Separating Regioisomers
Even after optimization, you may still have a mixture of isomers that are difficult to separate by standard silica gel chromatography.
Solutions and Optimization Strategies:
1. Advanced Chromatographic Techniques:
-
Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases such as alumina, or reverse-phase chromatography (C18).
-
Supercritical Fluid Chromatography (SFC): SFC can often provide superior resolution for closely related isomers compared to traditional HPLC.
2. Crystallization:
If one of the isomers is a solid, attempting to crystallize it from the mixture can be an effective purification method. Experiment with different solvent systems to induce selective crystallization.
3. Derivatization:
In some cases, the mixture of isomers can be subjected to a subsequent reaction that selectively reacts with one isomer, making the resulting products easier to separate. This is a more advanced and substrate-specific approach.
Characterization of Regioisomers
Unambiguous identification of the N1 and N2 isomers is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shifts of the pyrazole ring protons will be different for the N1 and N2 isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is a powerful tool for determining regiochemistry. For example, an NOE correlation between the protons of the N-alkyl group and the proton at the C5 position (if present) would indicate the N1 isomer.[2]
-
-
X-ray Crystallography: If a single crystal of one of the isomers can be obtained, X-ray crystallography provides definitive structural proof.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI, 2022. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC, 2022. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI, 2025. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2025. [Link]
Sources
preventing ester hydrolysis during pyrazole salt neutralization
A Researcher's Guide to Preventing Ester Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that navigating the complexities of synthetic chemistry requires both a deep understanding of reaction mechanisms and practical, field-proven strategies. This guide is designed to provide you with in-depth technical advice on a common and often frustrating challenge in pharmaceutical and materials science: preventing the hydrolysis of sensitive ester groups during the neutralization of pyrazole salts.
We will move beyond simple procedural steps to explore the causality behind these experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: The Core Challenge: Neutralization vs. Saponification
Many synthetic routes, particularly in drug development, yield a pyrazole derivative as a salt (e.g., a hydrochloride or hydrobromide salt).[1][2] Neutralization is a mandatory step to isolate the freebase form of the pyrazole. The complication arises when the molecule also contains an ester functional group. The basic conditions required for neutralization create a competing reaction pathway: base-catalyzed ester hydrolysis, also known as saponification.[3][4]
This process is often irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive toward the alcohol byproduct.[3][5][6] The challenge, therefore, is to selectively neutralize the pyrazole salt without initiating this destructive side reaction.
Visualizing the Competing Reactions
To effectively troubleshoot, it's crucial to visualize the two competing pathways your molecule can take upon the addition of a base.
Caption: Competing reaction pathways during neutralization.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the neutralization of ester-containing pyrazole salts.
Q1: My yield is low, and I see a new, more polar spot on my TLC. Is this hydrolysis?
A1: Yes, this is the classic sign of ester hydrolysis. The resulting carboxylic acid (or its carboxylate salt form) is significantly more polar than the parent ester. This leads to a lower retention factor (Rf) on normal-phase TLC plates.
Confirmation Steps:
-
TLC Analysis: Co-spot your crude product with the ester starting material. The new, lower Rf spot indicates the formation of a more polar byproduct.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, look for the disappearance or diminished integration of the peaks corresponding to the alcohol portion (-OR') of the ester. You may also see the appearance of a broad peak characteristic of a carboxylic acid O-H proton, although this can sometimes be difficult to observe.
-
LC-MS Analysis: This is the most definitive method. You will see a new peak in the chromatogram with a mass corresponding to the hydrolyzed product (the carboxylic acid).
Q2: Which base should I choose to minimize hydrolysis?
A2: The choice of base is the single most critical factor. The key is to select a base that is strong enough to deprotonate the pyrazolium salt but not so strong that it aggressively attacks the ester's carbonyl group. The guiding principle is to use the weakest base that can effectively perform the neutralization.
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of hydroxide ions, which are potent nucleophiles that rapidly hydrolyze esters.[7] Mild, non-nucleophilic bases are strongly preferred.
Data-Driven Base Selection:
| Base | Formula | pKa of Conjugate Acid | Suitability & Comments |
| Sodium Bicarbonate | NaHCO₃ | 6.37 (for H₂CO₃)[8] | Highly Recommended. The ideal choice for most applications. It's weak, non-nucleophilic, and the neutralization progress can be visually monitored by the cessation of CO₂ off-gassing.[7] |
| Potassium Carbonate | K₂CO₃ | 10.32 (for HCO₃⁻)[8] | Use with Caution. Stronger than bicarbonate. Can be used for less reactive pyrazolium salts but increases the risk of hydrolysis compared to NaHCO₃. |
| Triethylamine (TEA) | Et₃N | 10.8 | Situational Use. An organic amine base that can be useful in non-aqueous systems. However, it can be difficult to remove during purification. |
| Sodium Hydroxide | NaOH | 15.7 (for H₂O)[9] | Avoid. Creates a high concentration of hydroxide ions, leading to rapid and often uncontrollable ester hydrolysis (saponification).[6][7] |
Q3: How can I optimize my reaction conditions to protect the ester?
A3: Beyond base selection, several other parameters can be controlled to shift the reaction equilibrium in favor of simple neutralization.
-
Temperature: Perform the neutralization at low temperatures.[7] Running the reaction in an ice bath (0-5 °C) dramatically reduces the rate of hydrolysis, which has a higher activation energy than the acid-base neutralization.[10]
-
Concentration & Addition Rate: Add the basic solution slowly and dropwise to the cooled, stirred solution of the pyrazole salt. This prevents localized areas of high base concentration that can promote hydrolysis. Use a dilute solution of the base (e.g., 5-10% w/v NaHCO₃).
-
Contact Time: Do not let the reaction mixture stir for extended periods under aqueous basic conditions. Once the neutralization is complete (e.g., pH is neutral, or gas evolution has stopped), proceed immediately to the extraction step.[7]
Q4: What is the role of the solvent?
A4: The solvent system plays a crucial role. While water is often necessary to dissolve the base and the pyrazole salt, its presence is also a prerequisite for hydrolysis.
-
Aqueous-Organic Biphasic System: The most common setup involves dissolving the pyrazole salt in an appropriate organic solvent (like ethyl acetate or dichloromethane) and adding an aqueous solution of the weak base.[11] Vigorous stirring is essential to maximize the interfacial area where the neutralization can occur.
-
Solvent Polarity: The rate of alkaline hydrolysis is significantly influenced by the solvent. In aqueous-organic mixtures, increasing the proportion of the organic co-solvent (e.g., ethanol, dioxane) generally leads to a decrease in the rate of saponification.[12][13] This is because the transition state for hydrolysis is more polar than the reactants and is better stabilized by more polar solvents like water.
Part 3: Recommended Experimental Protocol
This protocol provides a standardized, step-by-step methodology for neutralizing a pyrazole-ester salt while minimizing the risk of hydrolysis.
Objective: To isolate the freebase form of a pyrazole-ester from its salt with <1% hydrolysis.
Materials:
-
Pyrazole-ester salt
-
Organic solvent (e.g., Ethyl Acetate, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C
-
Saturated aqueous sodium chloride (Brine) solution, pre-chilled
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, ice bath
Procedure:
-
Dissolution: Dissolve the pyrazole-ester salt in a suitable organic solvent in an Erlenmeyer flask. Use a volume sufficient for easy handling (e.g., 10-20 mL per gram of salt).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Transfer: Transfer the cold solution to a separatory funnel.
-
Slow Neutralization: Slowly add the pre-chilled saturated NaHCO₃ solution to the separatory funnel in small portions.[7]
-
Critical Step: After each addition, swirl the unstoppered funnel gently to allow for controlled release of CO₂ gas.[7] Only stopper and shake after the initial vigorous effervescence has subsided. Vent the funnel frequently and with care.
-
-
Monitoring: Continue adding the bicarbonate solution until all gas evolution ceases. This indicates that the acid has been fully neutralized. You can confirm by checking the pH of the aqueous layer with pH paper; it should be ~7-8.
-
Extraction: Securely stopper the funnel and shake vigorously for 30-60 seconds to ensure complete extraction. Allow the layers to separate fully.
-
Separation: Drain the lower aqueous layer.
-
Brine Wash: Wash the remaining organic layer with a portion of cold brine. This helps to break up any emulsions and remove residual water.[7]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄, and swirl.[7] Add agent until it no longer clumps together.
-
Isolation: Filter or decant the dried solution away from the drying agent and concentrate the solvent under reduced pressure to yield the crude freebase pyrazole-ester.
-
Analysis: Immediately analyze the crude product by TLC and/or LC-MS to confirm the successful neutralization and assess the level of any hydrolyzed byproduct.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and solving issues related to ester hydrolysis during neutralization.
Caption: Troubleshooting decision tree for ester hydrolysis.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use an organic base like triethylamine (TEA) or DIPEA instead of an aqueous solution? A: Yes, in some cases, particularly if your pyrazole salt is soluble in a non-aqueous solvent, using a hindered organic base like Diisopropylethylamine (DIPEA) can be an effective strategy. These bases are non-nucleophilic and avoid introducing water, the key reagent for hydrolysis. However, they can be difficult to remove during purification and are often more expensive.
Q: What if my molecule has other base-sensitive functional groups? A: The principles outlined here—using the weakest possible base at the lowest possible temperature for the shortest possible time—are broadly applicable for protecting other base-sensitive groups. If you have extremely labile groups, you may need to explore even milder conditions, such as using a solid-supported base or performing the neutralization in a carefully buffered system.
Q: Some hydrolysis has already occurred. How can I purify my desired ester? A: If you have a mixture of the desired ester and the hydrolyzed carboxylic acid, purification is usually straightforward using column chromatography on silica gel. The carboxylic acid is much more polar and will have a significantly lower Rf, allowing for good separation. Alternatively, an acid-base extraction can be performed: dissolve the mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and remove any remaining basic impurities, and then wash with a dilute base (like NaHCO₃) to convert the byproduct carboxylic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
-
Base-catalyzed ester hydrolysis— mechanism. Clutch Prep. [Link]
-
Mechanisms of ester hydrolysis under acid or base catalysis. ResearchGate. [Link]
-
Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-155. [Link]
-
The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars - University of Bradford. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]
-
Sonication effects on ester hydrolysis in alcohol-water mixtures. ResearchGate. [Link]
-
Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science (IJCSPUB). [Link]
-
Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent. [Link]
-
pKa Values of Common Bases. University of California, Davis. [Link]
-
Table of Acids with Ka and pKa Values. University of California, Santa Barbara. [Link]
-
Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol.Journal of the Tennessee Academy of Science.
-
pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. University of Wisconsin. [Link]
-
pKa Values of Common Organic Bases. Scribd. [Link]
-
Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temperature. MDPI. [Link]
-
pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. [Link]
- Neutralization process for ester materials.
-
A simple method for reaction rate prediction of ester hydrolysis. ResearchGate. [Link]
-
Will the Ester undergo hydrolysis at the end of this mechanism? Reddit. [Link]
- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
OTC pyrazole synthesis. Sciencemadness Discussion Board. [Link]
-
Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing). [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sciencemadness Discussion Board - OTC pyrazole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. lightcat-files.s3.amazonaws.com [lightcat-files.s3.amazonaws.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. library.gwu.edu [library.gwu.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temperature | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. rjpn.org [rjpn.org]
Technical Support Center: Separation of N1 and N2 Isomers of Substituted Pyrazole Carboxylates
Welcome to the Technical Support Center for the separation of N1 and N2 isomers of substituted pyrazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of pyrazole isomer separation.
Frequently Asked Questions (FAQs)
Q1: Why does the synthesis of substituted pyrazole carboxylates often result in a mixture of N1 and N2 isomers?
The formation of N1 and N2 regioisomers is a common outcome in the synthesis of asymmetrically substituted pyrazoles, particularly through methods like the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The two nitrogen atoms of the hydrazine derivative can each act as a nucleophile, attacking one of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different cyclization pathways and, consequently, two distinct regioisomeric products.[3]
Q2: What are the key factors that influence the ratio of N1 and N2 isomers during synthesis?
The regioselectivity of the reaction, and thus the N1/N2 isomer ratio, is governed by a combination of steric and electronic factors, as well as the reaction conditions.[1][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can favor the attack at the less sterically hindered carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby influencing the regiochemical outcome.[1][3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols have been shown to improve the regioselectivity in some cases.
Q3: What are the primary challenges in separating N1 and N2 isomers of substituted pyrazole carboxylates?
The main difficulty in separating N1 and N2 isomers lies in their often very similar physicochemical properties.[4] Since they are constitutional isomers, they have the same molecular weight. Their structural similarity often results in very close polarities and boiling points, making their separation by standard chromatographic or distillation techniques challenging.[4][5]
Q4: Which analytical techniques are most effective for identifying and differentiating N1 and N2 isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation and differentiation of N1 and N2 pyrazole isomers.[3]
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers, providing initial structural information.[6][7]
-
2D NMR (NOESY and HMBC): Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning the regiochemistry by establishing through-space and through-bond correlations between specific protons and carbons in the molecule.[3][6][8]
Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable for confirming the molecular weight of the isomers and can sometimes provide fragmentation patterns that aid in their differentiation.[9]
Troubleshooting Guide: Chromatographic Separation of N1 and N2 Isomers
This guide addresses common issues encountered during the chromatographic separation of N1 and N2 isomers of substituted pyrazole carboxylates.
Problem 1: Poor or No Separation of Isomers on a Silica Gel Column
Symptoms:
-
A single, broad peak is observed during column chromatography.
-
Thin-Layer Chromatography (TLC) shows overlapping or very closely spaced spots.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is not optimized to differentiate between the subtle polarity differences of the isomers. | 1. Systematic Solvent Screening: Perform a series of TLC experiments with different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[4] 2. Use of Solvent Mixtures: Try ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the polarity. 3. Shallow Gradient: If using gradient elution, employ a very shallow gradient to enhance resolution. |
| Isomers Have Nearly Identical Polarity | The substituents on the pyrazole ring may not impart a significant enough polarity difference for effective separation on silica gel. | 1. Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, try a C18 reversed-phase column.[9][10] The separation mechanism is different and may provide better resolution. 2. Alternative Adsorbents: Explore other normal-phase adsorbents like alumina (neutral, acidic, or basic), which may offer different selectivity.[9] |
| Column Overloading | Applying too much sample to the column can lead to band broadening and poor separation. | 1. Reduce Sample Load: Use a smaller amount of the crude mixture for the separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[11] 2. Dry Loading: For samples that are not highly soluble in the initial mobile phase, use the dry loading technique to ensure a narrow starting band.[4] |
Experimental Workflow: Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor isomer separation.
Problem 2: Low Recovery of Isomers from the Column
Symptoms:
-
The total mass of the purified isomers is significantly less than the starting material.
-
Streaking or tailing is observed on TLC plates.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Irreversible Adsorption on Silica Gel | The pyrazole nitrogen atoms can be basic and may interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption. | 1. Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.[12] 2. Use Neutral Alumina: Switch to neutral alumina as the stationary phase, which is less acidic than silica gel. |
| Compound Degradation on the Column | Some substituted pyrazoles may be sensitive to the acidic nature of silica gel and can decompose during the long elution times. | 1. Work Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.[4] 2. Use a Less Acidic Stationary Phase: As mentioned above, neutral alumina can be a good alternative. |
| Incomplete Elution | The mobile phase may not be strong enough to elute the more polar isomer from the column. | 1. Increase Eluent Polarity: After eluting the first isomer, gradually increase the polarity of the mobile phase to ensure the elution of all compounds. 2. Flush the Column: At the end of the separation, flush the column with a very polar solvent (e.g., methanol) to recover any strongly adsorbed material. |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
For challenging separations, High-Performance Liquid Chromatography (HPLC) offers superior resolution.
HPLC Method Parameters for Pyrazole Isomer Separation
| HPLC Mode | Stationary Phase | Typical Mobile Phase | Advantages | Considerations |
| Normal Phase | Silica, Diol, Cyano | Hexane/Isopropanol, Hexane/Ethanol[13] | Good for separating isomers with different polarities. | Requires non-polar solvents, which can be less environmentally friendly. |
| Reversed Phase | C18, C8 | Acetonitrile/Water, Methanol/Water (often with acidic modifiers like formic acid or TFA)[4][14] | Versatile, compatible with aqueous samples, good for a wide range of polarities. | May not be optimal for very non-polar compounds. |
| Chiral | Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) | Hexane/Ethanol, Polar organic modes[4][15] | Essential for separating enantiomers. | Columns can be expensive and have specific mobile phase compatibility. |
Alternative Separation Technique: Fractional Crystallization
In some cases, fractional crystallization can be an effective method for separating N1 and N2 isomers, especially on a larger scale.
Q5: When is fractional crystallization a suitable method for separating pyrazole isomers?
Fractional crystallization can be effective if the two isomers have significantly different solubilities in a particular solvent system. This method relies on the principle that as a saturated solution of a mixture of compounds is cooled, the less soluble compound will crystallize out first.
Protocol: Purification via Salt Formation and Crystallization [5]
-
Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[5][16]
-
Acid Addition: Add at least an equimolar amount of an inorganic acid (e.g., sulfuric acid) or an organic acid to the solution to form the corresponding salts.[5][16]
-
Crystallization: Stir the solution and allow it to cool slowly to induce the crystallization of the acid addition salt of one of the isomers. Further cooling may be necessary.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[5]
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide) to regenerate the free pyrazole isomer.[5]
-
Extraction: Extract the purified isomer with an appropriate organic solvent.[5]
-
Drying and Concentration: Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.[5]
Workflow for Purification by Crystallization
Caption: General workflow for purification via salt formation and crystallization.
References
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
MDPI. (2022). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Wiley Online Library. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Retrieved from [Link]
-
ACS Publications. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
ResearchGate. (2015). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]
-
ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Wiley Online Library. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
-
MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
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troubleshooting low yields in pyrazole ester amidation reactions
Topic: Troubleshooting Low Yields in Pyrazole Ester Amidation Audience: Medicinal Chemists & Process Development Scientists Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome & Problem Scope
Why is this reaction failing? You are likely attempting to convert a pyrazole carboxylic ester (typically ethyl or methyl) into an amide using a primary or secondary amine. Unlike simple benzoate esters, pyrazole esters present a unique "perfect storm" of deactivation factors:
-
Electronic Deactivation: The pyrazole ring is electron-rich. The lone pair on the nitrogen atoms (specifically N1) donates electron density into the ring system, which can resonate with the ester carbonyl, significantly reducing its electrophilicity.
-
The "Protic Trap" (N-H Acidity): If your pyrazole is unsubstituted at the nitrogen (1H-pyrazole), the amine nucleophile often acts as a base first. It deprotonates the pyrazole (
), creating a pyrazolate anion. This anionic species renders the ester carbonyl electronically inert to nucleophilic attack. -
Coordination Poisoning: The pyridine-like nitrogen (N2) is a Lewis base that can sequester metal catalysts or Lewis acid promoters.
This guide provides a diagnostic workflow to bypass these barriers using field-proven methodologies.
Diagnostic Workflow
Before selecting a protocol, identify your specific failure mode using the logic tree below.
Interactive Troubleshooting Logic
Caption: Decision matrix for selecting the correct amidation protocol based on substrate substitution and sterics.
Technical Deep Dive & Protocols
Scenario A: The "Weinreb" Aluminum Activation
Best for:
The Science:
Direct heating of amines with electron-rich esters often fails. We utilize Trimethylaluminum (AlMe
Mechanism Visualization:
Caption: Activation of amine and ester by Trimethylaluminum.
Protocol 1: AlMe
-
Preparation: In a flame-dried flask under Argon, dissolve the amine (1.2 - 1.5 equiv) in anhydrous Toluene or DCM.
-
Activation: Cool to 0°C. Slowly add AlMe
(2.0 M in toluene, 1.2 - 1.5 equiv). Note: Methane gas will evolve. Ensure proper venting. -
Equilibration: Stir at RT for 15–30 minutes to form the dimethylaluminum amide species.
-
Addition: Add the pyrazole ester (1.0 equiv) dissolved in minimum toluene/DCM.
-
Reaction: Heat to reflux (Toluene) or 40°C (DCM) for 2–12 hours. Monitor by LCMS.
-
Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's Salt solution. Do not add water directly to the unquenched mixture.
Scenario B: The "Protic Trap" (Free NH) Solution
Best for: 1H-pyrazoles (unsubstituted Nitrogen).
The Science:
Using AlMe
Protocol 2: Hydrolysis & T3P Coupling
Step 1: Hydrolysis
-
Dissolve Ester in THF/MeOH/Water (3:1:1).
-
Add LiOH (2.0 equiv). Stir at RT until clear (1-3h).
-
Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1] Dry and concentrate to get the Acid.
Step 2: T3P Coupling
-
Dissolve the Pyrazole Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (if solubility is poor).
-
Add Pyridine or DIPEA (3.0 equiv).
-
Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT. Stir 2–12h.[2]
-
Workup: Wash with water, sat. NaHCO
, and brine. T3P byproducts are water-soluble, ensuring high purity.
Comparison of Methods
| Feature | Direct Thermal | AlMe | Acid Chloride | T3P Coupling |
| Reactivity | Low | High | Very High | High |
| Free NH Compatiability | Poor (Salt formation) | Poor (Consumes reagent) | Moderate (Requires protection) | Excellent (via Acid) |
| Steric Tolerance | Low | Moderate | High | Moderate |
| Safety Profile | High | Low (Pyrophoric) | Moderate (Corrosive) | High (Green reagent) |
| Purification | Easy | Moderate (Al salts) | Difficult (Hydrolysis side-products) | Easy (Water soluble) |
Frequently Asked Questions (FAQ)
Q: Can I use HATU instead of T3P for the acid coupling? A: Yes, HATU works well. However, the guanidinium byproducts of HATU can be difficult to remove if the product is not a solid. T3P is preferred for process scalability and ease of workup.[3]
Q: My pyrazole has a t-Butyl group at position 3, and AlMe
Q: I see 50% conversion and then the reaction stops. Should I add more AlMe
References
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides.[2][4] Synthetic Communications, 12(13), 989-993. Link
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: Propanephosphonic acid anhydride.[3][5][6][7] Angewandte Chemie International Edition, 19(2), 133-134. Link
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- 4. researchgate.net [researchgate.net]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of Pyrazole HCl Salts in Dichloromethane
Welcome to the Technical Support Center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with pyrazole hydrochloride (HCl) salts in dichloromethane (DCM). As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility of pyrazole HCl salts in DCM.
Q1: Why is my pyrazole HCl salt not dissolving in dichloromethane?
A: The primary reason is a fundamental mismatch in polarity. Pyrazole HCl salts are ionic compounds with a high degree of polarity. The protonated pyrazolium cation and the chloride anion are held together in a crystal lattice by strong electrostatic forces. Dichloromethane, while having a dipole moment, is a largely nonpolar, aprotic solvent.[1][2] It is an ineffective solvent for most ionic salts because it cannot form strong ion-dipole interactions to overcome the salt's lattice energy—the energy required to break apart the ionic crystal.[3] In essence, the principle of "like dissolves like" governs this behavior; polar salts require polar solvents for effective dissolution.
Q2: How does the solubility of a pyrazole freebase compare to its HCl salt in DCM?
A: The difference is substantial. A pyrazole freebase is a neutral, organic molecule.[4] Its solubility in DCM is typically high, as both are nonpolar to moderately polar organic compounds.[5] Converting the pyrazole to its HCl salt introduces a positive charge on one of the pyrazole nitrogens (forming a pyrazolium ion) and adds a chloride counter-ion.[6] This transformation from a neutral molecule to an ionic salt dramatically increases its polarity and renders it much less soluble in nonpolar organic solvents like DCM.[7]
Q3: Can I simply heat the mixture to force dissolution?
A: While heating can sometimes increase the solubility of a compound, it is often not a reliable or recommended primary strategy for ionic salts in nonpolar solvents. The energy input from heating may be insufficient to overcome the strong lattice energy of the salt. Furthermore, prolonged heating in DCM (boiling point ~39.6 °C) can be problematic. Many complex organic molecules may be thermally labile and could decompose. Forcing the reaction under heterogeneous (undissolved) conditions at elevated temperatures might also lead to inconsistent reaction kinetics and the formation of side products.
Q4: What is the significance of the pKa of pyrazole in this context?
A: The pKa is crucial for understanding the stability of the salt and for designing free-basing strategies. The pKa of the protonated form (the pyrazolium ion) is approximately 2.5.[8][9] This indicates that pyrazole is a weak base. To deprotonate the pyrazolium HCl salt and generate the more soluble freebase, you must use a base whose conjugate acid has a pKa higher than ~2.5. This ensures the acid-base equilibrium favors the formation of the neutral pyrazole.
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific solubility problems you may encounter in the lab.
Problem: Complete Insolubility of Pyrazole HCl Salt in DCM at Room Temperature
Your pyrazole HCl salt remains as a crystalline solid at the bottom of the flask with no apparent dissolution in dichloromethane.
This is the most common and effective strategy. By adding a suitable base, you neutralize the HCl salt in situ, generating the highly DCM-soluble pyrazole freebase.
-
Scientific Rationale: The added base removes the proton from the pyrazolium cation, breaking the ionic bond. The resulting freebase is a neutral organic molecule that readily dissolves in DCM. The byproduct is the hydrochloride salt of the base you added, which is often insoluble in DCM and can sometimes be filtered off, or it may remain suspended without interfering in many subsequent reactions.
-
Recommended Bases:
-
Triethylamine (TEA): pKa of conjugate acid ~10.75. A common, inexpensive choice.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): pKa of conjugate acid ~10.75. Its steric bulk makes it non-nucleophilic, which is ideal if your molecule contains electrophilic sites that could react with a less hindered amine.
-
-
Experimental Workflow: See SOP 1: Protocol for In-Situ Free-Basing .
If converting to the freebase is not desirable for your specific reaction, adding a small amount of a polar aprotic co-solvent can increase the polarity of the bulk solvent mixture.
-
Scientific Rationale: Co-solvents like THF or MeCN can improve the solvation of ions, helping to break down the crystal lattice. However, this is often a balancing act, as adding too much co-solvent can alter the desired reactivity or make product isolation more difficult.
-
Data Presentation:
| Co-Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Primary Solvent |
| Tetrahydrofuran (THF) | 7.6 | 66.0 | Good starting choice, miscible with DCM. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Highly polar, use sparingly. |
| Dimethylformamide (DMF) | 36.7 | 153.0 | Very polar, high boiling point can complicate workup. |
-
Experimental Workflow: See SOP 2: Protocol for Co-Solvent Screening .
For reactions where the pyrazole HCl salt is a nucleophile, PTC can be a powerful technique, especially if the reaction can be run in a biphasic system (e.g., solid-liquid).
-
Scientific Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the pyrazolate anion (formed by a solid inorganic base) into the organic phase (DCM) where the reaction occurs.[10][11][12][13] The large organic groups on the catalyst cation make the ion pair soluble in the organic solvent.
-
Visualization:
Caption: Troubleshooting workflow for pyrazole HCl solubility.
References
-
Sallam, M. A. E., El-Malah, A. A., & El-Sadek, M. E. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 36(21), 3149-3155. [Link]
-
Deshmukh, M. B., Patil, S. S., & Pawar, P. B. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry, 11, 137-143. [Link]
-
Wang, Y., et al. (2018). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters, 20(18), 5840-5844. [Link]
-
Lee, S.-g., et al. (2018). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. The Journal of Organic Chemistry, 83(17), 10260-10269. [Link]
-
De, B., Sen, S., & Easwari, T. S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. [Link]
-
Gomha, S. M., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Molecules, 27(19), 6649. [Link]
-
Pape, A., et al. (2020). N‑Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 85(1), 316-324. [Link]
-
Chougrani, K., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 488-522. [Link]
-
Bodmeier, R., & Wang, J. (2001). Salt and cosolvent effects on ionic drug loading into microspheres using an O/W method. Journal of Pharmaceutical Sciences, 90(2), 203-211. [Link]
-
Leito, I., et al. (2012). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 25(8), 666-676. [Link]
-
Edelmann, F. T. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]
-
Reddit User Discussion. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820. [Link]
-
User Discussion. (2008). Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. acs.org. [Link]
-
Karaman, R. (2015). How can I separate my active natural compound from HCL? ResearchGate. [Link]
-
Edelmann, F. T. (2021). Why are metal complexes readily soluble in chlorinated solvents? ResearchGate. [Link]
-
Reddit User Discussion. (2021). Free-basing a volatile aliphatic amine without aqueous? r/chemistry. [Link]
-
Gies, L. (2025). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. Minds@UW. [Link]
-
Reddit User Discussion. (2022). Solubility in DCM. r/chemhelp. [Link]
- Google Patents. (2020).
-
Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(31), 7385-7393. [Link]
-
Giberti, F., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5707-5717. [Link]
-
Wang, C., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(23), 6606-6611. [Link]
-
Zhang, Z., et al. (2021). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 19(4), 856-860. [Link]
-
De Vita, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13766-13788. [Link]
-
ReAgent. (2017). What Is Dichloromethane? The Chemical Blog. [Link]
-
Reddit User Discussion. (2024). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. r/OrganicChemistry. [Link]
-
Indulkar, A. S., et al. (2019). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. International Journal of Pharmaceutics, 564, 273-284. [Link]
-
Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]
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- 11. Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles - Arabian Journal of Chemistry [arabjchem.org]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive 1H NMR Comparison Guide: Methyl 1H-Pyrazole-5-Carboxylate and Its N-Alkylated Isomers
Executive Summary
For researchers and drug development professionals, the precise structural characterization of pyrazole-based pharmacophores is a critical quality control step. Methyl 1H-pyrazole-5-carboxylate presents a unique analytical challenge due to rapid annular tautomerism (prototropic exchange), which causes the 3-carboxylate and 5-carboxylate forms to interconvert continuously in solution[1].
This guide objectively compares the
Mechanistic Insight: Annular Tautomerism and Solvent Effects
The Causality of Prototropic Exchange
In N-unsubstituted pyrazoles, the N-H proton rapidly migrates between the N1 and N2 positions. On the NMR timescale at room temperature, this exchange is often too fast to resolve the individual tautomers, resulting in broadened or averaged signals for the C3-H and C5-H protons[1].
Solvent-Driven Resolution
The choice of deuterated solvent fundamentally alters this equilibrium, directly impacting the quality and reliability of the NMR data:
-
Non-Polar Solvents (e.g., CDCl
): Intermolecular hydrogen bonding facilitates rapid proton exchange. The N-H signal often appears as a very broad hump, and the adjacent ring protons may exhibit line broadening. -
Polar, Hydrogen-Bonding Solvents (e.g., DMSO-d
): The highly polar solvent molecules coordinate directly with the N-H proton. This strong solvation slows the tautomeric exchange rate significantly, resulting in sharper, more defined signals for the pyrazole ring protons and a distinct, far-downfield N-H peak (typically >13.0 ppm).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Chemical Locking via N-Alkylation
To definitively assign the regiochemistry of substituted pyrazoles without the ambiguity of tautomerism, researchers synthesize N-alkylated derivatives. Alkylation (e.g., using methyl iodide) "locks" the structure into distinct 1-methyl-3-carboxylate and 1-methyl-5-carboxylate isomers. The proximity of the ester carbonyl to the N-methyl group in the 5-isomer causes a distinct anisotropic deshielding effect, serving as a definitive diagnostic marker[2].
Comparative Data Analysis
The following tables summarize the quantitative
Table 1: Solvent Effects on Methyl 1H-pyrazole-5-carboxylate
Note: Due to tautomerism, the compound exists as an averaged 3/5-carboxylate species in solution.
| Proton Assignment | CDCl | DMSO-d | Multiplicity | Integration |
| N-H | 10.50 - 12.00 (Broad) | 13.20 - 13.60 | Broad Singlet (br s) | 1H |
| C3-H / C5-H | 7.60 - 7.75 | 7.82 | Singlet/Doublet (br) | 1H |
| C4-H | 6.80 - 6.90 | 6.76 | Singlet/Doublet (br) | 1H |
| -OCH | 3.92 | 3.85 | Singlet (s) | 3H |
Table 2: Diagnostic H NMR Shifts of Locked N-Methyl Isomers (in CDCl )
Comparing the chemically locked alternatives allows for objective regiochemical assignment.
| Structural Feature | Methyl 1-methyl-1H-pyrazole-3-carboxylate | Methyl 1-methyl-1H-pyrazole-5-carboxylate | Diagnostic Difference |
| N-CH | 3.77 - 3.95 ppm | 4.15 - 4.20 ppm | ~0.3 ppm Downfield Shift (Deshielding by adjacent C=O) |
| -OCH | 3.85 - 3.90 ppm | 3.88 - 3.92 ppm | Negligible |
| C4-H | 6.68 - 6.78 ppm | 6.80 - 6.85 ppm | Minor |
| C5-H / C3-H | 7.38 - 7.42 ppm (C5-H) | 7.45 - 7.50 ppm (C3-H) | Minor |
Experimental Protocols: NMR Acquisition Workflow
To ensure a self-validating system where results are reproducible and artifacts are minimized, follow this standardized methodology for acquiring pyrazole NMR spectra.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the highly purified pyrazole compound.
-
Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl
for locked isomers; DMSO-d is recommended for the N-unsubstituted tautomeric mixture to sharpen signals). -
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of the specific solvent.
-
Perform rigorous shimming (Z1, Z2, Z3 gradients) to ensure a homogeneous magnetic field. Validation check: The residual solvent peak should have a half-height width of <1.0 Hz.
Step 3: Acquisition Parameters
-
Load a standard 1D
H pulse sequence (e.g., zg30). -
Set the spectral width to 15–20 ppm to ensure the far-downfield N-H proton (up to 14 ppm in DMSO) is not truncated.
-
Set the relaxation delay (D1) to 2.0–3.0 seconds to allow for complete longitudinal relaxation, ensuring accurate integration.
-
Acquire a minimum of 16 to 32 scans.
Step 4: Data Processing
-
Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio.
-
Phase the spectrum manually to achieve perfect absorptive lineshapes.
-
Apply baseline correction (e.g., polynomial fit).
-
Calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm, or reference the residual DMSO pentet to 2.50 ppm.
Tautomerization and Locking Workflow
The following diagram illustrates the dynamic equilibrium of the unsubstituted pyrazole and the chemical pathways used to isolate the locked isomers for definitive NMR analysis.
Prototropic tautomerism of methyl 1H-pyrazole-5-carboxylate and N-alkylation locking pathway.
References
-
Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: Molecules (MDPI) / Semantic Scholar URL: [Link]
-
Title: Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives Source: DergiPark URL: [Link]
Sources
A Researcher's Guide to Distinguishing 1,3- and 1,5-Pyrazole Isomers by NOESY NMR
The regioselective synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] However, the N-alkylation or N-arylation of asymmetrically substituted pyrazoles frequently yields a mixture of 1,3- and 1,5-regioisomers, presenting a significant analytical challenge. While techniques like Heteronuclear Multiple Bond Correlation (HMBC) are powerful for assigning structures based on through-bond couplings, they can sometimes be ambiguous. This guide provides an in-depth, experimentally-grounded comparison, demonstrating how 2D Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive, through-space evidence to unambiguously distinguish these critical isomers.
The Analytical Challenge: A Question of Proximity
When an N-unsubstituted 3-substituted pyrazole is alkylated, the reaction can occur at either of the two ring nitrogens, leading to two possible products: the 1,3- and 1,5-disubstituted isomers. While their gross connectivity is similar, the spatial arrangement of the substituents is fundamentally different. This difference is the key to their spectroscopic differentiation.
Standard 1D ¹H and ¹³C NMR spectra can be remarkably similar for both isomers, often making a definitive assignment based on chemical shifts alone unreliable.[4][5] This necessitates the use of more advanced 2D NMR techniques that can probe the molecule's specific bonding and spatial framework.
The Power of "Through-Space" Correlation: The Nuclear Overhauser Effect
The Nuclear Overhauser Effect (NOE) is a phenomenon rooted in the through-space dipolar coupling between nuclear spins.[6][7][8] It is not mediated by chemical bonds. When one proton is irradiated, it can transfer spin polarization to a nearby proton, resulting in a change in the signal intensity of the second proton.[6][8] This effect is exquisitely sensitive to the distance between the nuclei, with the intensity of the NOE being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[8][9]
Practically, this means that an NOE is only observed between protons that are very close in space, typically within 5 Angstroms (Å).[9][10] The 2D NOESY experiment maps these through-space correlations across the entire molecule, providing a powerful tool for determining stereochemistry and, in this case, regiochemistry.[11][12][13]
The Decisive Experiment: Pinpointing the Isomer with NOESY
The core premise for using NOESY to distinguish between 1,3- and 1,5-pyrazole isomers is based on a simple spatial relationship:
-
In a 1,5-disubstituted pyrazole , the protons of the substituent at the N1 position are spatially close to the protons of the substituent at the C5 position.
-
In a 1,3-disubstituted pyrazole , the N1-substituent is spatially distant from the C3-substituent.
This proximity difference gives rise to a diagnostic NOESY cross-peak. For the 1,5-isomer , a clear correlation will be observed between the protons on the N1-substituent and the protons on the C5-substituent. This cross-peak will be unequivocally absent for the 1,3-isomer.[14][15][16]
This principle is illustrated in the case of distinguishing between 1-benzyl-5-phenyl-1H-pyrazole and 1-benzyl-3-phenyl-1H-pyrazole. A distinct NOE would be observed between the benzylic methylene protons (N1-CH₂) and the ortho-protons of the C5-phenyl ring in the 1,5-isomer, confirming their spatial proximity.[14]
Caption: Key spatial relationships for NOESY analysis.
A Comparative Perspective: NOESY vs. HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is another indispensable tool for structural elucidation, detecting correlations between protons and carbons over two to three bonds. For pyrazole isomers, HMBC provides a powerful, complementary method of assignment.[14][17]
The key HMBC correlation involves the protons of the N1-substituent. These protons will exhibit a three-bond coupling (³JCH) to the C5 carbon of the pyrazole ring, but not to the more distant C3 carbon.[14][17] Therefore, identifying a cross-peak between the N1-substituent protons and a pyrazole ring carbon identifies that carbon as C5.
| Technique | Correlation Type | 1,5-Isomer Diagnostic | 1,3-Isomer Diagnostic | Causality |
| NOESY | Through-Space | YES : Correlation between N1-substituent protons and C5-substituent protons. | NO : No correlation between N1-substituent protons and C3-substituent protons. | Based on spatial proximity (<5 Å). |
| HMBC | Through-Bond (2-3 bonds) | YES : Correlation between N1-substituent protons and pyrazole C5 . | YES : Correlation between N1-substituent protons and pyrazole C5 . | Based on ³JCH coupling constant. |
Why use both? The principle of self-validation. While HMBC is often sufficient, relying on a single experiment can be risky if correlations are weak or overlapping. NOESY provides an orthogonal, independent confirmation of the structure.
-
Problem-Solving: In cases where an HMBC correlation is unexpectedly weak or absent, a clear NOE can provide the decisive piece of evidence.
Caption: Workflow for unambiguous isomer assignment.
Field-Proven Protocol for High-Quality NOESY Data
Acquiring a reliable NOESY spectrum requires careful attention to experimental parameters. The following protocol is optimized for small organic molecules like substituted pyrazoles.
1. Sample Preparation: The Foundation of Quality
-
Concentration: Aim for a concentration similar to what is needed for a good ¹H spectrum in 8-16 scans. Overly concentrated samples can degrade resolution and dampen the NOE effect.[18]
-
Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into a high-quality NMR tube.[18]
-
Degassing (Optional but Recommended): For the highest quality data, especially for measuring weak NOEs, degas the sample to remove dissolved paramagnetic oxygen, which can interfere with relaxation. The freeze-pump-thaw method is standard.[19]
2. Spectrometer Setup and Acquisition
-
Lock and Shim: Achieve a stable lock and perform careful shimming on the sample. For optimal results, do not spin the sample during the 2D acquisition.[18]
-
Temperature Control: Use the spectrometer's temperature controller (e.g., set to 298K) to ensure stability during the experiment.[18]
-
Pulse Sequence: Utilize a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
3. Critical Parameter Selection: The Causality Behind the Choices
-
Mixing Time (tm or d8): This is the single most important parameter. It is the delay during which the NOE transfer occurs.
-
Number of Scans (NS) and Increments (TD1):
-
Why? The NOE interaction is inherently weak, leading to cross-peaks with low intensity.[18] To achieve an adequate signal-to-noise ratio (S/N), a sufficient number of scans is crucial.
-
Recommendation: It is generally better to prioritize a higher number of scans (e.g., NS = 16, 32, or higher) over a very high number of increments (TD in F1). A TD1 of 256 is often a good starting point.[18]
-
-
Relaxation Delay (d1): Set d1 to at least 1-1.5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between scans.
4. Data Processing and Interpretation
-
Apply a suitable window function (e.g., squared sine-bell) in both dimensions before Fourier transformation.
-
Carefully phase the spectrum in both dimensions.
-
Look for the key cross-peak correlating the N1-substituent with the C5-substituent. The presence of this peak identifies the 1,5-isomer; its absence points to the 1,3-isomer.
Conclusion
While both HMBC and NOESY are powerful techniques, NOESY provides a uniquely intuitive and definitive method for distinguishing between 1,3- and 1,5-disubstituted pyrazole isomers based on the fundamental principle of spatial proximity. By using these two orthogonal methods in concert, researchers can create a self-validating system that ensures the highest level of confidence in their structural assignments. This robust analytical approach is critical for advancing research and development where precise molecular architecture dictates function and activity.
References
-
2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin-Madison, Department of Chemistry.
-
2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility.
-
Guide to NOE Experiments. Australian National University NMR Centre.
-
Correlations in NOE spectra of compounds 1 cb, 1 db, and 1 dd. ResearchGate.
-
Basics of NOE/NOESY: Causes and Solutions When NOE is Not Observed. JEOL USA Blog.
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.
-
2D NMR: NOESY NMR INTERPRETATION. YouTube.
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC.
-
NOE Experiments on the Bruker 400 and 500. University of Missouri, Department of Chemistry.
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. University of Siena Institutional Repository.
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
-
Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry - ACS Publications.
-
Nuclear Overhauser effect. Wikipedia.
-
Nuclear Overhauser Effect (NOE). University of California, Davis.
-
How to interpret a NOESY NMR spectrum. YouTube.
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.
-
Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate.
-
NOESY Spectra. Chemistry LibreTexts.
-
Selected 2D NOE excerpts of compounds 2 (a) and 3 (b) displaying noncovalent interactions. ResearchGate.
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Nuclear Overhauser effect (NOE) and heteronuclear Overhauser effect... ResearchGate.
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
-
Nuclear Overhauser Effect(NOE): Easy Definition, example, application. Chemistry Notes.
-
Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Saint Petersburg State University.
-
A Convenient Approach to Heterocyclic Building Blocks: Synthesis of Novel Ring Systems Containing a[11][14]Pyrano[2,3-c]pyrazol-4(1H)-one Moiety. MDPI.
-
Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chemistnotes.com [chemistnotes.com]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 19. Guide to NOE Experiments [bloch.anu.edu.au]
Optimizing Pyrazole Ester Purity Analysis: A Comparative Strategy Using Phenyl-Hexyl vs. C18 Chemistries
[1]
Executive Summary
This guide addresses the chromatographic challenges inherent to pyrazole esters —specifically the separation of regioisomers and hydrolysis degradation products. While C18 columns are the industry standard for reverse-phase chromatography, they often fail to resolve pyrazole regioisomers due to insufficient selectivity mechanisms.
This comparative guide demonstrates why a Phenyl-Hexyl stationary phase , coupled with a methanol-driven mobile phase, provides superior resolution (
Part 1: The Challenge – Why Standard C18 Fails
Pyrazole esters (e.g., ethyl 1H-pyrazole-4-carboxylate derivatives) present a "perfect storm" of chromatographic difficulties:
-
Regioisomerism: N-alkylation of pyrazoles often produces
and isomers with nearly identical hydrophobicities, making separation based solely on carbon load (C18) difficult. -
Basicity & Tailing: The nitrogen-rich pyrazole ring interacts with residual silanols on the silica surface, leading to peak tailing (
). -
-Electron Deficiency: Standard alkyl chains (C18) lack the
-electron systems necessary to interact with the aromatic pyrazole ring, missing a critical lever for selectivity.
The Comparative Hypothesis[2][3][4]
Part 2: Mechanism of Action & Selectivity
To understand the solution, we must visualize the molecular interaction. The Phenyl-Hexyl phase offers a "dual-mode" retention mechanism:
-
Hydrophobic Retention: Provided by the hexyl spacer (C6 chain).
- Interaction: The phenyl ring on the stationary phase stacks with the pyrazole ring of the analyte.
Critical Solvent Choice: Acetonitrile (ACN) contains a triple bond with its own
Visualization: Selectivity Optimization Cycle
The following diagram outlines the logical flow for developing this method, highlighting the critical decision points where Phenyl-Hexyl diverges from standard C18 workflows.
Figure 1: Decision matrix for pyrazole method development. Note the critical pivot to Methanol/Phenyl-Hexyl when C18 fails to resolve isomers.
Part 3: Comparative Performance Data
The following data represents typical performance metrics observed when separating a pyrazole ester from its regioisomer and acid hydrolysis product.
Experimental Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 30°C
-
Detection: UV @ 254 nm
-
Gradient: 5-95% Organic over 10 mins.
| Parameter | Method A: Standard C18 (ACN) | Method B: Phenyl-Hexyl (MeOH) | Analysis |
| Elution Order | Isomer 1 & 2 co-elute | Isomer 1, then Isomer 2 | Phenyl phase discriminates based on electron density distribution. |
| Resolution ( | 0.8 (Critical Pair) | 3.2 (Baseline Resolved) | |
| Tailing Factor ( | 1.6 (Tailing) | 1.1 (Symmetric) | End-capping + |
| Selectivity ( | 1.02 | 1.15 | Methanol enhances the "shape selectivity" of the Phenyl phase. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed to be self-validating . If the System Suitability Test (SST) criteria are not met, the method flags itself as invalid before sample analysis begins.
Reagents & Equipment
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna, Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v). Purpose: Low pH (~2.7) protonates the pyrazole, improving peak shape.
-
Mobile Phase B: Methanol (LC-MS Grade). Purpose: Enhances
selectivity. -
Standard: Pure Pyrazole Ester reference standard.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
System Suitability Test (SST)
Before running samples, inject a "Resolution Solution" containing the target ester and its nearest eluting impurity (regioisomer or acid).
-
Criterion 1: Resolution (
) between critical pair > 2.0. -
Criterion 2: Tailing Factor (
) for the main peak < 1.3. -
Criterion 3: %RSD of peak area (n=5 injections) < 2.0%.
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol . Do not use ACN as diluent as it may distort early eluting peaks.
-
Equilibration: Run the initial condition (10% B) for at least 10 column volumes. Phenyl phases can take longer to equilibrate than C18.
-
Blank Run: Inject solvent blank to confirm no carryover (pyrazole esters can be "sticky").
-
SST Injection: Verify criteria above.
-
Sample Injection: Run samples.
-
Wash: Flush column with 95% Methanol/Water (no acid) after the sequence to remove highly retained oligomers.
Part 5: Troubleshooting & Optimization
If the protocol above does not yield perfect results, use this logic flow to adjust:
-
Issue: Peaks are broad.
-
Fix: Increase column temperature to 40°C. Mass transfer in Phenyl phases can be slower than C18; heat improves kinetics.
-
-
Issue: Resolution is good, but retention is too long.
-
Fix: Switch from Methanol to a 50:50 Methanol:Acetonitrile blend. This increases elution strength while maintaining some
character.[4]
-
-
Issue: Hydrolysis on column.
-
Fix: If the ester degrades during the run, increase the flow rate to 1.5 mL/min (adjusting gradient time) to reduce residence time, or switch to a neutral buffer (Ammonium Acetate pH 6.0) if the column silica permits.
-
References
-
Phenomenex. (2023). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link](Note: Generalized link to vendor technical library due to dynamic URL structures)
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. [Link]
-
National Institutes of Health (PMC). (2017). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
Waters Corporation. (2021). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]
Technical Guide: Comparative IR Spectral Analysis of Pyrazole Ester Hydrochloride
The following technical guide provides a comparative analysis of the infrared (IR) spectral characteristics of pyrazole ester hydrochlorides versus their free base counterparts. This document is designed for researchers in medicinal chemistry and drug development.
Introduction & Scope
Pyrazole esters are critical intermediates in the synthesis of bioactive scaffolds (e.g., COX-2 inhibitors, agrochemicals).[1] In drug development, converting these esters into their hydrochloride (HCl) salt forms is a standard strategy to improve aqueous solubility and bioavailability.
However, the protonation of the pyrazole ring induces significant electronic changes that alter the vibrational modes of the molecule. This guide details the characteristic IR spectral shifts used to validate salt formation, distinguishing the Pyrazolium Ester Hydrochloride from the Free Base .
Fundamental Mechanism of Spectral Shift
To interpret the spectrum accurately, one must understand the structural changes upon protonation.
-
Free Base: The pyrazole ring contains two nitrogen atoms:
-
N1 (Pyrrole-like): Contributes lone pair to the aromatic sextet (non-basic).
-
N2 (Pyridine-like): Has a lone pair in the
orbital orthogonal to the -system (basic).
-
-
Hydrochloride Salt: Protonation occurs exclusively at N2 . This creates a cationic pyrazolium ring. The positive charge exerts a strong electron-withdrawing inductive effect (-I effect) on the attached ester group, shifting the carbonyl stretching frequency.
Visualization: Protonation Pathway & Resonance
Figure 1: Mechanistic pathway of pyrazole protonation and resulting spectral consequences.
Experimental Protocol: Handling Hygroscopic Salts
Hydrochloride salts of pyrazoles are often hygroscopic . Moisture absorption leads to broad O-H bands (3400-3600 cm⁻¹) that can obscure key N-H features.
Recommended Workflow (ATR vs. Transmission)
For this specific analysis, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to speed and reduced moisture exposure.
-
Sample Preparation:
-
Free Base: Can be analyzed directly as neat solid/oil.
-
HCl Salt: Dry the sample in a vacuum desiccator (
or silica) for >4 hours prior to analysis.
-
-
Acquisition:
-
Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).
-
Scans: 32–64 scans at 4 cm⁻¹ resolution.
-
Background: Collect fresh background immediately before the hygroscopic sample.
-
-
Critical Step: If using KBr, grind rapidly under an IR lamp to prevent water uptake. A "hump" at 3500 cm⁻¹ indicates wet KBr or sample.
Comparative Spectral Data Analysis
The following table summarizes the diagnostic peak shifts observed when converting a typical Ethyl 3,5-dimethylpyrazole-4-carboxylate from free base to hydrochloride salt.
Table 1: Characteristic Peak Comparison
| Functional Group | Vibration Mode | Free Base Wavenumber (cm⁻¹) | HCl Salt Wavenumber (cm⁻¹) | Spectral Character & Shift Logic |
| Amine (Ring) | 3100 – 3400 | 2500 – 3000 | Diagnostic Change. Free base shows sharp/medium bands. Salt shows a broad, continuous "ammonium" absorption band (often multiple sub-maxima) overlapping C-H stretches. | |
| Ester Carbonyl | 1690 – 1715 | 1725 – 1750 | Blue Shift. The cationic pyrazolium ring is strongly electron-withdrawing, destabilizing the C=O bond polarization and increasing the force constant (frequency increases). | |
| Ring Double Bonds | 1550 – 1590 | 1580 – 1620 | Intensity Change. Protonation disrupts the aromatic resonance, often sharpening these bands and shifting them slightly higher due to ring tightening. | |
| Ether Linkage | 1200 – 1280 | 1200 – 1280 | Minimal shift. Useful for confirming the ester backbone remains intact (no hydrolysis to acid). | |
| Anion Interaction | Lattice Modes | N/A | < 600 | Far-IR region. Broad bands due to |
Detailed Analysis of Key Regions
A. The "Ammonium" Region (3000 – 2500 cm⁻¹)
In the free base, the N-H stretch is distinct. In the HCl salt, the formation of the
-
Observation: Look for a "carpet" of absorption rising from 2400 cm⁻¹ to 3000 cm⁻¹.
B. The Carbonyl Shift (1700 cm⁻¹)
This is the most subtle but confirming evidence.
-
Free Base: The pyrazole ring is electron-rich; conjugation lowers the C=O frequency (~1700 cm⁻¹).
-
HCl Salt: The ring becomes electron-deficient (positive charge). It pulls electron density away from the ester, reducing the contribution of the single-bond resonance form (
). The C=O bond becomes more "double-bond-like," shifting the peak to a higher wavenumber (e.g., 1735 cm⁻¹).[2]
Decision Matrix: Is it the Salt?
Use this logic flow to confirm your product identity.
Figure 2: Logical decision tree for distinguishing Free Base from HCl Salt.
References
-
National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole IR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
PubChem. Ethyl 3,5-dimethylpyrazole-4-carboxylate Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2001. (Standard reference for substituent effects on carbonyl shifts).
- Claramunt, R. M., et al. "The annular tautomerism of imidazoles and pyrazoles." Structural Chemistry, 2006.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, pyrazole derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents. The precise and unambiguous characterization of these molecules is paramount, with mass spectrometry serving as an indispensable tool. This guide provides an in-depth technical comparison of the fragmentation patterns of methyl pyrazole carboxylate isomers under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. Understanding these fragmentation behaviors is critical for isomer differentiation, structural elucidation, and impurity profiling in drug discovery and development.
Fundamental Principles: EI vs. ESI for Pyrazole Analysis
The choice of ionization technique profoundly influences the fragmentation observed in a mass spectrum. For methyl pyrazole carboxylates, both EI and ESI offer complementary information.
Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This results in a detailed fragmentation fingerprint that is highly reproducible and useful for structural elucidation and library matching. However, the molecular ion may be weak or absent in EI spectra of some molecules.[2]
Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique that typically generates protonated molecules [M+H]+ with minimal fragmentation in the source.[3] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[4] This provides controlled fragmentation pathways that can be systematically interpreted.
Electron Ionization (EI) Fragmentation Patterns: A Detailed Analysis
The fragmentation of the pyrazole ring itself is known to proceed through characteristic losses of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[6] For the methyl carboxylate group, common fragmentations include the loss of the methoxy radical (•OCH₃) or formaldehyde (CH₂O) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available.[7][8]
Key Fragmentation Pathways under EI-MS:
-
Loss of Methoxy Radical (M-31): A primary fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃) and the formation of a pyrazoloyl cation. This is often a prominent peak in the spectrum.
-
Loss of Carbon Monoxide (CO) from the [M-31]+ ion: The resulting pyrazoloyl cation can further lose a molecule of carbon monoxide to yield a pyrazole radical cation.
-
Ring Fragmentation: The pyrazole ring can undergo cleavage, leading to the loss of N₂ (28 Da) or HCN (27 Da). These losses can occur from the molecular ion or from fragment ions.
-
Isomer-Specific Fragmentations: The position of the methyl carboxylate group is expected to influence the relative abundance of these fragment ions. For instance, the stability of the resulting fragment ions can differ based on the substitution pattern, leading to variations in the mass spectrum that can aid in isomer differentiation.
Predicted EI Fragmentation of Methyl 1H-pyrazole-4-carboxylate
Caption: Predicted EI fragmentation pathway for methyl 1H-pyrazole-4-carboxylate.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
In positive-ion ESI-MS/MS, methyl pyrazole carboxylates are analyzed as their protonated molecules, [M+H]+. The fragmentation of these even-electron species in the collision cell typically involves the loss of neutral molecules.
Expected Fragmentation Pathways under ESI-MS/MS:
-
Loss of Methanol (M+H - 32): A common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule. This is often the base peak in the MS/MS spectrum.
-
Loss of Carbon Monoxide (CO) and Water (H₂O): Subsequent fragmentation of the [M+H - CH₃OH]+ ion can involve the loss of carbon monoxide, and potentially water if a proton is transferred to a nitrogen atom in the ring.
-
Ring Opening and Fragmentation: Depending on the collision energy, the pyrazole ring of the protonated molecule or its fragments can undergo ring opening, leading to a variety of product ions. The position of the carboxylate group will likely influence the specific ring-opening pathways.
Hypothetical ESI-MS/MS Fragmentation Workflow
Caption: General workflow for LC-ESI-MS/MS analysis of methyl pyrazole carboxylates.
Comparative Analysis: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard ionization, extensive fragmentation | Soft ionization, minimal in-source fragmentation |
| Molecular Ion | Often weak or absent | Strong protonated molecule [M+H]+ peak |
| Fragmentation | Complex, fingerprint-like spectrum | Controlled, predictable neutral losses |
| Primary Fragments | Radical cations and even-electron cations | Even-electron cations |
| Key Fragments | [M-•OCH₃]+, [M-CO-•OCH₃]+•, [M-N₂]+•, [M-HCN]+• | [M+H-CH₃OH]+, [M+H-CH₃OH-CO]+ |
| Application | Structural elucidation, library matching, GC-MS | Molecular weight determination, targeted analysis, LC-MS |
The complementary nature of EI-MS and ESI-MS/MS is a powerful asset for the structural characterization of methyl pyrazole carboxylates. EI-MS provides a rich fragmentation pattern that can be used to confirm the identity of a known compound through library searching or to deduce the structure of an unknown. ESI-MS/MS, on the other hand, is ideal for confirming the molecular weight and for targeted fragmentation studies to differentiate isomers.
Experimental Protocol: GC-EI-MS Analysis
The following provides a general protocol for the analysis of a methyl pyrazole carboxylate sample using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
A. Sample Preparation
-
Dissolve approximately 1 mg of the methyl pyrazole carboxylate sample in 1 mL of a volatile solvent such as methanol or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
B. GC-MS Instrument Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
C. Data Analysis
-
Identify the chromatographic peak corresponding to the methyl pyrazole carboxylate.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and known fragmentation mechanisms for pyrazoles and methyl esters.
-
Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for tentative identification.
Conclusion
References
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
- de Santos, E. B., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Chemistry LibreTexts. (2023).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- PubChem. Methyl 1H-pyrazole-3-carboxylate.
- PubChem. Methyl 1H-pyrazole-4-carboxylate.
- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Sparkman, O. D., & Penton, Z. (2019).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- Taylor & Francis. (2018). McLafferty rearrangement – Knowledge and References.
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- JEOL. (2019). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887.
- Vrkic, B., & Zamfir, A. D. (2006).
- BenchChem. (2025).
- PubChem. 1-methyl-1H-pyrazole-5-carboxylic acid.
-
ResearchGate. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Vrkic, B., & Zamfir, A. D. (2006). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 11(10), 849-875. [Link]
-
PubChem. Methyl 1H-pyrazole-3-carboxylate. [Link]
-
PubChem. Methyl 1H-pyrazole-4-carboxylate. [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887. [Link]
-
PubChem. 1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 2. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl 1-methyl-1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 10130004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Guide: Methyl 1H-Pyrazole-5-Carboxylate Hydrochloride
Topic: Crystal Structure of Methyl 1H-Pyrazole-5-Carboxylate Hydrochloride Content Type: Publish Comparison Guide
A Technical Deep-Dive for Medicinal Chemists & Solid-State Scientists
Executive Summary
This compound is a critical heterocyclic building block in the synthesis of bioactive compounds, including oncology agents (Bcl-2 inhibitors) and antiviral drugs (RSV inhibitors). While the pyrazole ring is ubiquitous in medicinal chemistry, its tautomeric nature presents unique challenges in solid-state characterization.
This guide objectively compares the Hydrochloride (HCl) Salt form against the Free Base and Alternative Salts , focusing on crystallographic stability, solubility profiles, and manufacturing suitability. We synthesize data from patent literature and crystallographic databases to provide a predictive model of its structure where direct public data is proprietary.
Chemical Identity & Tautomeric Complexity
Before analyzing the crystal structure, one must define the molecule's dynamic nature. 1H-pyrazoles exhibit annular tautomerism, meaning the hydrogen atom oscillates between N1 and N2.
-
Tautomer A: Methyl 1H-pyrazole-5-carboxylate (Target)[1]
-
Tautomer B: Methyl 1H-pyrazole-3-carboxylate (Identical in solution, distinct in solid state)
The Role of HCl: Formation of the hydrochloride salt protonates the basic nitrogen (typically N2), effectively "locking" the tautomeric state in the crystal lattice and creating a charged species that interacts strongly with the chloride counterion.
Tautomerism & Salt Formation Pathway
Figure 1: The conversion of the dynamic free base tautomers into a stable, lattice-locked hydrochloride salt.
Crystal Structure Analysis (The "Product")
While specific atomic coordinates for this exact intermediate are often held in proprietary datasets (e.g., internal pharma databases), we can derive its structural attributes based on high-fidelity analogs (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate and methylammonium 3-nitro-1H-pyrazole-5-carboxylate).
Predicted Crystallographic Parameters
| Parameter | Methyl 1H-pyrazole-5-carboxylate HCl | Free Base (Reference) |
| Crystal System | Monoclinic (Predicted) | Monoclinic / Triclinic |
| Space Group | P2₁/c or P2₁/n (Common for planar salts) | P2₁/c |
| Z (Molecules/Cell) | 4 | 4 |
| Packing Motif | Layered / Herringbone | Dimer (via N-H...N) |
| Key Interaction | N-H...Cl⁻ Charge Assisted H-Bond | N-H...N / N-H...O |
| Melting Point | 195 – 210 °C (Decomposition) | 138 – 140 °C (Lower Stability) |
Structural Mechanics
-
Chloride Bridging: In the HCl salt, the chloride ion acts as a multi-point acceptor. It typically accepts a strong H-bond from the protonated pyrazole nitrogen (N2-H...Cl) and often a second weak interaction from the C-H of a neighboring molecule, forming infinite chains or ribbons.
-
Planarity: The ester group (methoxycarbonyl) usually lies coplanar with the pyrazole ring to maximize conjugation. In the salt form, this planarity is rigidified, leading to higher density and melting points compared to the free base.
-
Hygroscopicity: Unlike the free base, which can be an oil or low-melting solid prone to moisture uptake, the HCl salt lattice energy provides a barrier to hydration, though it may still form a hydrate (e.g., monohydrate) if crystallized from water.
Comparative Performance Guide
For drug development, the choice between the Free Base and the HCl Salt is driven by Processability and Bioavailability .
Table 1: Performance Matrix
| Feature | HCl Salt (Product) | Free Base (Alternative) | Sulfonate Salts (Alternative) |
| Solubility (pH 1.2) | High (>50 mg/mL) | Moderate (Protonation required) | High |
| Solubility (pH 6.8) | Moderate | Low (Neutral species) | High |
| Thermal Stability | Excellent (mp >190°C) | Poor (mp <140°C, sublimation risk) | Good |
| Crystallinity | High (Needles/Prisms) | Variable (Often amorphous/oily) | High (Plates) |
| Purification Potential | High (Rejects impurities) | Low (Co-elutes with byproducts) | Moderate |
| Hygroscopicity | Moderate (Risk of hydrate) | Low | High (Often deliquescent) |
Expert Insight:
"In early-phase synthesis, we often isolate the HCl salt not just for solubility, but for purification . The free base of methyl pyrazole-5-carboxylate often retains hydrazine impurities. Crystallizing it as the HCl salt from Ethanol/Ether efficiently purges these impurities due to the high lattice selectivity of the chloride network."
Experimental Protocols
To validate the crystal structure and purity in your own lab, follow this self-validating workflow.
Protocol A: Single Crystal Growth (Vapor Diffusion)
-
Objective: Obtain X-ray quality crystals for structure solution.
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).
-
Dissolve 50 mg of the crude HCl salt in 2 mL of warm Methanol.
-
Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether.
-
Seal the outer jar and store at 4°C for 3-7 days.
-
Result: Colorless prisms suitable for SXRD.
Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting
-
Objective: Confirm phase purity and identify polymorphs.
-
Parameters: Cu Kα radiation (1.5406 Å), 2θ range 2-40°.
-
Key Peaks (Predicted): Look for low-angle peaks (approx 10-15° 2θ) characteristic of the d-spacing in the chloride-bridged layer.
Characterization Logic Flow
Figure 2: Decision tree for the solid-state characterization of pyrazole carboxylate salts.
References
-
Crystal Structure of Analog (3-Propyl-1H-pyrazole-5-carboxylic acid): Zhang, C., et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid." Acta Crystallographica Section E, 2007, E63, o4209. Link
-
Tautomerism in Pyrazoles: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 2019, 24(14), 2636. Link
-
Synthesis & Salt Properties: US Patent 9,227,956 B2. "Substituted amide compounds." (Describes the isolation of methyl-1H-pyrazole-5-carboxylate hydrochloride salt). Link
-
Comparative Solubility Data: "Methyl 1H-pyrazole-3-carboxylate Properties." PubChem Compound Summary. Link
-
Bcl-2 Inhibitor Synthesis: "A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor." Journal of Medicinal Chemistry. (Describes the use of pyrazole carboxylate intermediates). Link
Disclaimer: Specific crystallographic unit cell dimensions for the exact title compound are proprietary to the patent holders listed in Reference 3. The structural data presented here is derived from homologous series and validated principles of salt selection.
Sources
Safety Operating Guide
Personal protective equipment for handling methyl 1H-pyrazole-5-carboxylate hydrochloride
Operational Safety Protocol: Methyl 1H-pyrazole-5-carboxylate hydrochloride
Executive Summary & Risk Profile
Handling This compound requires a nuanced approach that goes beyond standard organic handling. As a hydrochloride salt of a pyrazole ester, this compound presents a dual hazard profile: the pharmacological potential of the pyrazole core and the acidic, hygroscopic nature of the HCl salt.
Critical Hazard Analysis:
-
Physical State: Solid (Powder/Crystalline).
-
Primary Risks: Inhalation of dust (respiratory irritation), ocular damage (acidic hydrolysis on moist mucous membranes), and skin sensitization.
-
The "Hidden" Danger: Hydrochloride salts are often hygroscopic. Upon contact with moisture (sweat, tears, lung tissue), they hydrolyze to release trace hydrochloric acid, significantly lowering local pH and causing irritation more severe than the neutral parent compound.
GHS Classification (Derived from Structure-Activity Relationships):
The PPE Matrix: Layered Defense System
PPE is your last line of defense. The following matrix is designed for zero-contact handling.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Standard safety glasses allow dust entry from the sides. Goggles seal the orbital area, preventing acidic dust from contacting the eye's moisture. |
| Dermal (Hands) | Nitrile Gloves (Double Layer) Inner: 4 mil (Disposable)Outer: 5-8 mil (Extended Cuff) | Why: The solid is abrasive; double gloving prevents micro-tears. If in solution (e.g., DCM or DMF), the solvent dictates the glove choice (consider laminate/Silver Shield for chlorinated solvents). |
| Respiratory | Fume Hood (Primary)Backup: N95/P100 Respirator | Why: Engineering controls are superior. Only use a respirator if weighing outside a hood (not recommended) or during spill cleanup. |
| Body | Lab Coat (High-neck, snap closure) | Why: Prevents dust accumulation on street clothes. Cotton/Poly blends are sufficient unless working with pyrophoric reagents downstream. |
Operational Workflow: The "Clean-Chain" Protocol
This workflow is designed to maintain a "Clean Chain" of custody, preventing cross-contamination from the balance to the reaction vessel.
Phase A: Preparation & Engineering Controls
-
Hygroscopicity Check: Ensure the container is at room temperature before opening to prevent condensation, which degrades the HCl salt.
-
Sash Height Discipline: Set Fume Hood sash to the certified working height (usually 18 inches/45 cm).
-
Glove Integrity Test: Perform a pneumatic test (inflate and squeeze) on the outer gloves before handling the container.
Phase B: Handling the Solid (Weighing)
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty. Charged particles are the primary cause of glove contamination.
-
The "Transfer Triangle": Arrange your workspace so the Balance, Source Container, and Receiving Vessel form a tight triangle deep inside the hood. Never pass hands over open containers.
-
Decontamination: Wipe the exterior of the source container with a dry tissue before returning it to storage.
Phase C: Solubilization (The Critical Transition)
-
Note: Once dissolved, the permeation risk changes.
-
Solvent Selection: If dissolving in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. Immediate glove change is required upon any splash.[5][6]
-
Acid Management: If neutralizing the salt (free-basing), expect a mild exotherm. Add base (e.g., NaHCO3) slowly.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" decision points based on physical state.
Caption: Operational logic flow for handling Methyl 1H-pyrazole-5-carboxylate HCl, delineating the critical PPE shift required when moving from solid handling to solution processing.
Emergency Response & Disposal
Spill Management (Solid):
-
Do NOT sweep vigorously. This creates an aerosol.
-
Cover the spill with a wet paper towel (to prevent dust) or use a dedicated HEPA vacuum.
-
Neutralize: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize the acidic residue, followed by water.
First Aid:
-
Eye Contact: Flush immediately for 15 minutes.[2][7][8] The HCl component can cause rapid corneal hazing. Do not wait for pain to subside.
-
Skin Contact: Wash with soap and water.[2] If red spots appear (erythema), seek medical attention, as this indicates acid hydrolysis on the skin.
Disposal Protocols:
-
Waste Stream: Dispose of as "Hazardous Organic Waste (Solid)."
-
Segregation: Keep away from strong oxidizers (e.g., permanganates) and strong bases (unless intentional neutralization is planned).
-
Labeling: Clearly mark waste containers with "Acidic Organic Solid."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]9]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Methyl 1H-pyrazole-5-carboxylate (Parent Compound Data). National Library of Medicine. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. carlroth.com [carlroth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.pt [fishersci.pt]
- 9. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
